Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of the tetrahydro-2H-pyran moiety adds to its structural complexity and may influence its pharmacological profile.
This compound can be classified under heterocyclic compounds due to the presence of the imidazole ring. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is synthesized through various organic reactions, making it a subject of interest in synthetic organic chemistry and drug development.
The synthesis of methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate can be achieved through several methods, primarily involving the reaction of 4-bromobenzoate derivatives with tetrahydro-2H-pyran intermediates.
One effective synthetic route involves a microwave-assisted approach that enhances reaction efficiency and yield. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate can be reacted with methyl 4-bromobenzoate in a solvent mixture at elevated temperatures to produce the desired compound with high purity and yield .
The molecular structure of methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate features an imidazole ring substituted at the 5-position with a carboxylate group and at the 2-position with a tetrahydro-pyran moiety. The bromine atom is located at the 4-position of the aromatic ring.
The compound's molecular formula is C₁₃H₁₄BrN₃O₃, which indicates it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The molecular weight is approximately 331.1628 g/mol .
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate can undergo various chemical transformations typical for imidazole derivatives. These include nucleophilic substitutions due to the presence of bromine and ester functionalities.
The compound can participate in reactions such as coupling with amines or other nucleophiles to form more complex molecules. For instance, reactions involving palladium-catalyzed cross-coupling techniques can be employed to modify the imidazole ring or introduce additional substituents .
The mechanism of action for methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate largely depends on its interactions at the molecular level within biological systems. The imidazole ring can act as a proton donor or acceptor due to its basicity, allowing it to interact with various biological targets.
Studies have shown that imidazole derivatives can inhibit enzyme activity or modulate receptor functions, contributing to their therapeutic effects. The specific interactions and binding affinities would need to be evaluated through biochemical assays .
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is typically obtained as a white amorphous solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits characteristic infrared absorption bands associated with functional groups present in its structure. For example, stretching vibrations corresponding to carbonyl (C=O) and aromatic (C=C) bonds can be observed in its infrared spectrum .
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate has potential applications in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its structural features may contribute to developing new pharmaceuticals targeting specific diseases or conditions due to its anticipated biological activities.
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate (CAS: 2177259-01-5) is a multifunctional heterocyclic building block with the molecular formula C₁₀H₁₃BrN₂O₃ and a molecular weight of 289.13 g/mol [1] [2]. This compound integrates a brominated imidazole core, a tetrahydropyran (THP) moiety, and a methyl ester group, enabling diverse chemical transformations. Its synthetic complexity arises from challenges in regioselective functionalization and stability maintenance during synthesis. Key molecular characteristics are summarized below:
Table 1: Molecular Characteristics of Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate
Property | Value |
---|---|
CAS Registry Number | 2177259-01-5 |
Molecular Formula | C₁₀H₁₃BrN₂O₃ |
Molecular Weight | 289.13 g/mol |
SMILES Notation | BrC₁=C(NC(C₂CCOCC₂)=N₁)C(OC)=O |
Predicted Boiling Point | 479.2±45.0 °C |
Predicted Density | 1.543±0.06 g/cm³ |
Predicted pKa | 9.28±0.10 |
Palladium-catalyzed cross-coupling reactions are pivotal for functionalizing the imidazole core at the C4-bromo position. The bromine atom’s inherent reactivity enables Suzuki, Stille, and Buchwald-Hartwig reactions, facilitating carbon-carbon or carbon-heteroatom bond formation. The THP group’s steric bulk necessitates careful catalyst selection to avoid undesired steric effects. For instance, Pd(PPh₃)₄/Pd(OAc)₂ systems with trialkylphosphine ligands demonstrate enhanced efficiency in THP-containing systems [7]. A key intermediate, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, exemplifies how brominated heterocycles undergo coupling under optimized conditions (acetonitrile/water solvent systems, 80-100°C) [7]. Catalyst loadings of 1-5 mol% typically achieve >85% conversion, though purification challenges may arise due to residual palladium in the THP-modified substrate.
Regioselective C4-bromination of the imidazole ring is achieved through electrophilic aromatic substitution (EAS) or metal-halogen exchange. EAS protocols using bromine (Br₂) or N-bromosuccinimide (NBS) require precise temperature control (-10°C to 25°C) to prevent polybromination [3] [5] [8]. The electron-deficient nature of the imidazole carboxylate directs electrophiles to the C4 position, yielding >90% regioselectivity when using 1.05 equiv of NBS in DMF. Metal-halogen exchange (e.g., lithium-halogen swap at C2) followed by bromine quenching offers an alternative route but risks ester group degradation. Recent optimizations employ continuous flow reactors to enhance reaction control, achieving isolated yields of 75-82% at pilot scales [5].
Table 2: Comparative Analysis of Regioselective Bromination Methods
Bromination Reagent | Solvent | Temperature | Reaction Time | Yield | Regioselectivity |
---|---|---|---|---|---|
NBS (1.05 equiv) | DMF | 0-5°C | 2 hours | 82% | >90% |
Br₂ (1.0 equiv) | DCM | -10°C | 30 minutes | 78% | 85-88% |
NBS (1.2 equiv) | Acetonitrile | 25°C | 4 hours | 75% | 80% |
The THP group is introduced through nucleophilic substitution at C2 of the imidazole ring, leveraging the electrophilicity of halogenated precursors or metal-catalyzed C-H activation. SNAr reactions between 4-bromo-2-iodoimidazole-5-carboxylate and tetrahydro-2H-pyran-4-ylboronic acid proceed efficiently under Pd-catalyzed Suzuki conditions [6]. Alternatively, direct alkylation with 4-bromotetrahydropyran in the presence of K₂CO₃ in DMF affords moderate yields (60-70%) but may generate N-alkylated byproducts. THP-protected intermediates like 4-(bromomethyl)tetrahydropyran or 2-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole demonstrate the versatility of this moiety in enhancing solubility and steric shielding [5] [8]. Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve THP coupling efficiency to >85% in biphasic solvent systems [6].
Esterification of the imidazole-5-carboxylic acid precursor is critical for stabilizing the carboxylate group during synthesis. Conventional methods employ Fischer esterification (H₂SO₄ catalyst, methanol reflux), but harsh conditions risk THP deprotection or imidazole ring degradation [3] [4]. Optimized protocols instead use Mitsunobu conditions (DIAD/PPh₃) or carboxylate activation with CDI followed by methanol quenching, achieving yields >90% with minimal epimerization [4]. Stability studies reveal that methyl esters of THP-imidazoles require anhydrous storage below 25°C to prevent hydrolysis; residual acids from bromination must be neutralized (e.g., with aqueous NaHCO₃) before esterification [3]. Industrial-scale processes (e.g., BASF’s production of methyl tetrahydro-2H-pyran-4-carboxylate) highlight the necessity of controlled reagent addition and in situ purification to maintain ≥98% ester purity [4].
Table 3: Esterification Methods for Carboxylate Intermediate Stabilization
Method | Reagents/Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Fischer Esterification | H₂SO₄, MeOH, reflux, 12h | 65-70% | 85-90% | Low-cost reagents |
Mitsunobu Reaction | DIAD, PPh₃, MeOH, 0°C to rt, 4h | 92% | >95% | Ambient temperature, no racemization |
Carbodiimide Activation | DIC/DMAP, MeOH, DCM, 25°C, 2h | 88% | 95% | Rapid reaction, scalable |
Industrial (BASF-optimized) | Gaseous HCl, MeOH, 60°C, 6h | 95% | ≥98% | High throughput, minimal degradation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: